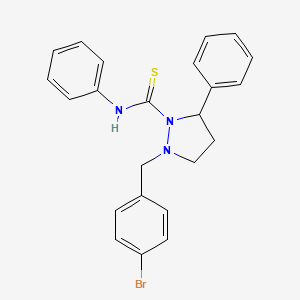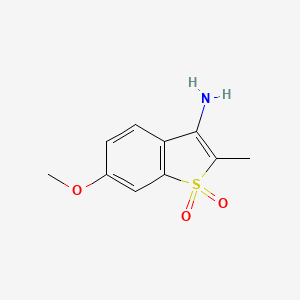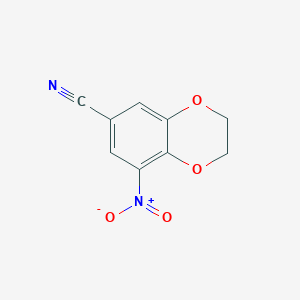![molecular formula C15H16N2O3S B11055907 (1E)-N-(4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11055907.png)
(1E)-N-(4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxyl, sulfonyl, and ethanimidamide functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethanimidamide Backbone: The initial step involves the preparation of the ethanimidamide backbone through a reaction between an appropriate amine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxyl-containing reagent reacts with the intermediate compound.
Industrial Production Methods
In industrial settings, the production of (E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
(E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of hydroxyl and sulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE: shares similarities with other sulfonyl-containing compounds, such as:
Uniqueness
The uniqueness of (E)-N-(4-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-12(2)16-13-5-7-14(18)8-6-13/h3-10,18H,1-2H3,(H,16,17) |
InChI Key |
BBXJHONOZYHZKT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055836.png)
![N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine](/img/structure/B11055843.png)


![N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11055854.png)
![9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11055855.png)
![3-(2,5-dichlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055856.png)
![Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11055857.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055874.png)
![methyl 5-[(2R,3S,4S)-4-(acetylamino)-3-(acetyloxy)tetrahydrothiophen-2-yl]pentanoate](/img/structure/B11055884.png)
![N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11055886.png)
![5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055894.png)

